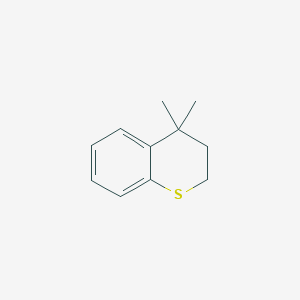

4,4-Dimethylthiochroman

Description

BenchChem offers high-quality 4,4-Dimethylthiochroman suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,4-Dimethylthiochroman including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4,4-dimethyl-2,3-dihydrothiochromene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14S/c1-11(2)7-8-12-10-6-4-3-5-9(10)11/h3-6H,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKTQYFIDMREWNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCSC2=CC=CC=C21)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90452079 | |

| Record name | 4,4-dimethylthiochroman | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90452079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66165-06-8 | |

| Record name | 4,4-dimethylthiochroman | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90452079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4,4-Dimethylthiochroman

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 4,4-dimethylthiochroman, a heterocyclic compound with a scaffold of significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering a detailed narrative on the synthetic pathway, including mechanistic insights and step-by-step protocols. Furthermore, it delves into the essential analytical techniques for the structural elucidation and purity assessment of the target compound, supported by spectral data interpretation. The guide emphasizes the causality behind experimental choices, aiming to provide a self-validating framework for the described procedures.

Introduction: The Significance of the Thiochroman Scaffold

Thiochromans, and their derivatives, represent a privileged class of sulfur-containing heterocyclic compounds that have garnered considerable attention in medicinal chemistry. The incorporation of a sulfur atom into the chroman ring system imparts unique physicochemical properties, influencing the molecule's lipophilicity, metabolic stability, and interaction with biological targets.[1][2] This has led to the exploration of thiochroman-based structures in various therapeutic areas, including their use as selective estrogen receptor degraders (SERDs) for the treatment of endocrine-resistant breast cancer.[3][4] The 4,4-dimethyl substitution on the thiochroman core provides a specific structural motif that can influence the compound's conformation and biological activity.

This guide focuses specifically on the synthesis and characterization of the parent compound, 4,4-dimethylthiochroman, providing a foundational understanding for further derivatization and drug discovery efforts.

Synthetic Strategy: A Two-Step Approach to 4,4-Dimethylthiochroman

The synthesis of 4,4-dimethylthiochroman is efficiently achieved through a two-step process commencing with readily available starting materials. The overall strategy involves the S-alkylation of thiophenol with a prenyl halide to form an alkenyl sulfide intermediate, followed by an intramolecular acid-catalyzed cyclization.

Step 1: Synthesis of Phenyl-3-methylbut-2-enyl sulfide

The initial step involves the nucleophilic substitution reaction between thiophenol and a suitable prenylating agent, such as 1-bromo-3-methyl-2-butene (prenyl bromide).

Reaction: Thiophenol + 1-Bromo-3-methyl-2-butene → Phenyl-3-methylbut-2-enyl sulfide

Causality of Experimental Choices:

-

Thiophenol: Serves as the sulfur nucleophile and the aromatic precursor to the thiochroman ring system.

-

1-Bromo-3-methyl-2-butene: Acts as the electrophile, providing the five-carbon backbone necessary for the formation of the dimethyl-substituted heterocyclic ring. The allylic nature of the bromide makes it a good leaving group, facilitating the SN2 reaction.

-

Base: A mild base, such as sodium hydroxide or potassium carbonate, is typically employed to deprotonate the thiophenol, generating the more nucleophilic thiophenolate anion. This enhances the rate and efficiency of the S-alkylation reaction.

-

Solvent: A polar aprotic solvent, such as acetone or dimethylformamide (DMF), is suitable for this reaction as it can dissolve the ionic thiophenolate and does not interfere with the nucleophilic attack.

Step 2: Intramolecular Friedel-Crafts Cyclization

The second and final step is the acid-catalyzed intramolecular cyclization of the phenyl-3-methylbut-2-enyl sulfide intermediate to yield 4,4-dimethylthiochroman.[5][6][7]

Reaction: Phenyl-3-methylbut-2-enyl sulfide --(H+)--> 4,4-Dimethylthiochroman

Mechanistic Insight:

This transformation is a classic example of an intramolecular Friedel-Crafts alkylation. The acid catalyst (e.g., a mixture of phosphorus pentoxide and phosphoric acid, or a Lewis acid) protonates the double bond of the prenyl group, generating a tertiary carbocation. This electrophilic carbocation is then attacked by the electron-rich aromatic ring at the ortho position, leading to the formation of the six-membered heterocyclic ring. Subsequent deprotonation restores the aromaticity of the benzene ring, yielding the final product.

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the synthesis of 4,4-dimethylthiochroman.

Synthesis of Phenyl-3-methylbut-2-enyl sulfide

Materials:

-

Thiophenol

-

1-Bromo-3-methyl-2-butene

-

Sodium hydroxide

-

Acetone

-

Diethyl ether

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium hydroxide (1.0 eq.) in acetone.

-

To the stirred solution, add thiophenol (1.0 eq.) dropwise at room temperature.

-

After stirring for 15 minutes, add 1-bromo-3-methyl-2-butene (1.0 eq.) dropwise to the reaction mixture.

-

Heat the reaction mixture to reflux and maintain for 8-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and remove the acetone under reduced pressure.

-

Partition the residue between diethyl ether and water. Separate the organic layer, and wash it with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude phenyl-3-methylbut-2-enyl sulfide. The product can be purified by vacuum distillation if necessary.

Synthesis of 4,4-Dimethylthiochroman

Materials:

-

Phenyl-3-methylbut-2-enyl sulfide

-

Phosphorus pentoxide (P₂O₅)

-

Phosphoric acid (H₃PO₄)

-

Benzene (or a suitable alternative solvent like toluene)

-

Saturated sodium bicarbonate solution

-

Diethyl ether

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place the crude phenyl-3-methylbut-2-enyl sulfide.

-

Add benzene to dissolve the sulfide.

-

Carefully add phosphorus pentoxide (a dehydrating agent and catalyst) to the solution, followed by the dropwise addition of phosphoric acid.

-

Heat the reaction mixture to reflux and maintain for 8-12 hours, monitoring the progress by TLC.

-

Cool the reaction mixture to room temperature and carefully quench by pouring it over ice.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

-

Extract the aqueous layer with diethyl ether (3 x).

-

Combine the organic extracts and wash with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude 4,4-dimethylthiochroman can be purified by column chromatography on silica gel using a non-polar eluent such as hexanes.

Characterization of 4,4-Dimethylthiochroman

Comprehensive characterization is essential to confirm the identity and purity of the synthesized 4,4-dimethylthiochroman. The following spectroscopic techniques are employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

The ¹H NMR spectrum of 4,4-dimethylthiochroman is expected to show distinct signals for the aromatic protons, the methylene protons of the heterocyclic ring, and the gem-dimethyl protons.

Expected Chemical Shifts (δ) in CDCl₃:

| Protons | Chemical Shift (ppm) | Multiplicity | Integration |

| Aromatic-H | 7.0 - 7.4 | Multiplet | 4H |

| -CH₂-S- | ~3.0 | Triplet | 2H |

| -CH₂-C(CH₃)₂- | ~1.9 | Triplet | 2H |

| -C(CH₃)₂ | ~1.3 | Singlet | 6H |

Note: The exact chemical shifts may vary slightly depending on the solvent and instrument.

The proton-decoupled ¹³C NMR spectrum will provide information on the number of unique carbon environments in the molecule.

Expected Chemical Shifts (δ) in CDCl₃:

| Carbon | Chemical Shift (ppm) |

| Aromatic C-S | ~135 |

| Aromatic C-H | ~124-129 |

| Aromatic C-C(CH₃)₂ | ~145 |

| -C (CH₃)₂ | ~35 |

| -C H₂-C(CH₃)₂- | ~42 |

| -C H₂-S- | ~25 |

| -C(C H₃)₂ | ~31 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3100-3000 | C-H stretch | Aromatic |

| 2960-2850 | C-H stretch | Aliphatic (CH₂, CH₃) |

| ~1580, ~1470 | C=C stretch | Aromatic Ring |

| ~1450, ~1365 | C-H bend | Aliphatic (CH₂, CH₃) |

| ~690 | C-S stretch | Thioether |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Expected Mass Spectrum Data:

-

Molecular Ion (M⁺): m/z = 178 (corresponding to the molecular formula C₁₁H₁₄S)

-

Key Fragments: Fragmentation may involve the loss of a methyl group (M-15, m/z = 163) or other characteristic cleavages of the heterocyclic ring.

Visualization of the Synthetic Workflow

The following diagram illustrates the overall synthetic pathway for 4,4-dimethylthiochroman.

Caption: Synthetic workflow for 4,4-Dimethylthiochroman.

Conclusion

This technical guide has detailed a reliable and efficient two-step synthesis of 4,4-dimethylthiochroman, a valuable scaffold in drug discovery. The outlined protocols, grounded in established chemical principles, provide a clear path for the preparation of this key intermediate. The comprehensive characterization data, including expected NMR, IR, and MS spectral features, serves as a crucial reference for researchers to verify the structure and purity of the synthesized compound. A thorough understanding of the synthesis and characterization of this core structure is paramount for its application in the development of novel therapeutic agents.

References

-

PubChem. 4,4-Dimethylthiochroman. National Center for Biotechnology Information. [Link]

-

Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights. RSC Medicinal Chemistry. [Link]

-

Discovery of Thiochroman and Chroman Derivatives as Pure Antiestrogens and Their Structure-Activity Relationship. PubMed. [Link]

-

Friedel–Crafts reaction. Wikipedia. [Link]

-

Applications of Friedel–Crafts reactions in total synthesis of natural products. PMC. [Link]

-

Synthesis and Evaluation of Thiochroman-4-One Derivatives as Potential Leishmanicidal Agents. PMC. [Link]

-

One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids. MDPI. [Link]

-

Intramolecular Friedel-Crafts Reactions. Master Organic Chemistry. [Link]

-

Discovery of Thiochroman Derivatives as Potent, Oral Selective Estrogen Receptor Degraders and Antagonists for the Treatment of Endocrine-Resistant Breast Cancer. PubMed. [Link]

Sources

- 1. Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00995A [pubs.rsc.org]

- 2. Synthesis and Evaluation of Thiochroman-4-One Derivatives as Potential Leishmanicidal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of thiochroman and chroman derivatives as pure antiestrogens and their structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of Thiochroman Derivatives as Potent, Oral Selective Estrogen Receptor Degraders and Antagonists for the Treatment of Endocrine-Resistant Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 6. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

A Technical Guide to the Spectroscopic Characterization of 4,4-Dimethylthiochroman

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the predicted spectroscopic data for 4,4-Dimethylthiochroman, a heterocyclic compound with potential applications in medicinal chemistry. While comprehensive, publicly available spectral data for this specific molecule is limited, this document leverages fundamental principles of spectroscopy and data from analogous structures to present a robust, scientifically-grounded interpretation of its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles.

Molecular Structure and Overview

4,4-Dimethylthiochroman is a sulfur-containing heterocyclic compound built upon a thiochroman core. Its structure features a benzene ring fused to a six-membered thiopyran ring, which is distinguished by a gem-dimethyl substitution at the C4 position. This substitution prevents oxidation at the benzylic C4 position and influences the conformation of the heterocyclic ring, making its precise structural elucidation by spectroscopic methods crucial.

Molecular Details:

-

Molecular Formula: C₁₁H₁₄S

-

Molecular Weight: 178.30 g/mol

-

IUPAC Name: 4,4-dimethyl-3,4-dihydro-2H-1-benzothiopyran[1]

Caption: Structure of 4,4-Dimethylthiochroman with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

The proton NMR spectrum of 4,4-Dimethylthiochroman is expected to show distinct signals for the aromatic protons, the two methylene groups in the heterocyclic ring, and the gem-dimethyl groups.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Justification |

| ~ 7.0-7.4 | Multiplet | 4H | Ar-H | The four protons on the benzene ring will appear as a complex multiplet due to their respective couplings. |

| ~ 3.0-3.2 | Triplet (t) | 2H | H-2 (CH₂) | These protons are adjacent to the sulfur atom, which is deshielding, and are coupled to the H-3 protons. |

| ~ 1.9-2.1 | Triplet (t) | 2H | H-3 (CH₂) | These protons are coupled to the H-2 protons. |

| ~ 1.35 | Singlet (s) | 6H | C4-(CH₃)₂ | The two methyl groups are equivalent and have no adjacent protons, resulting in a singlet. This is consistent with data for similar structures like 6-Ethynyl-4,4-dimethylthiochroman[2]. |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve ~5-10 mg of 4,4-Dimethylthiochroman in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Instrument Setup: Acquire the spectrum on a 500 MHz NMR spectrometer.

-

Acquisition Parameters:

-

Number of scans: 16

-

Relaxation delay: 1.0 s

-

Pulse width: 90°

-

Acquisition time: 4.0 s

-

-

Processing: Apply a Fourier transform to the free induction decay (FID), followed by phase and baseline correction. Calibrate the spectrum by setting the TMS signal to 0.00 ppm.

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

The ¹³C NMR spectrum will provide information on each unique carbon environment in the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment | Justification |

| ~ 125-140 | Aromatic Carbons | Six distinct signals are expected for the aromatic carbons, with quaternary carbons appearing further downfield. This is typical for substituted benzene rings[3][4]. |

| ~ 35-40 | C4 (Quaternary) | The quaternary carbon atom bearing the two methyl groups. |

| ~ 30-35 | C3 (CH₂) | Aliphatic methylene carbon. |

| ~ 25-30 | C2 (CH₂) | Aliphatic methylene carbon adjacent to the sulfur atom. |

| ~ 28-32 | C4-(CH₃)₂ | The two equivalent methyl carbons. |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrument Setup: Acquire the spectrum on a 125 MHz NMR spectrometer.

-

Acquisition Parameters:

-

Technique: Proton-decoupled

-

Number of scans: 1024

-

Relaxation delay: 2.0 s

-

Pulse width: 90°

-

-

Processing: Process the data similarly to the ¹H NMR spectrum. Calibrate the spectrum using the residual solvent signal of CDCl₃ (δ = 77.16 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies[5]. For 4,4-Dimethylthiochroman, the spectrum will be dominated by C-H and C-C bond vibrations.

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 3100-3000 | Aromatic C-H Stretch | Medium |

| 2970-2850 | Aliphatic C-H Stretch | Strong |

| 1600-1450 | Aromatic C=C Stretch | Medium-Strong |

| ~ 1465 | CH₂ Scissoring | Medium |

| ~ 1370 | CH₃ Bending (gem-dimethyl) | Medium |

| ~ 700-600 | C-S Stretch | Weak-Medium |

Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

-

Sample Preparation: Place a small amount of the neat liquid or solid sample directly onto the ATR crystal.

-

Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹.

-

Processing: Perform a background subtraction using a spectrum of the clean, empty ATR crystal.

Caption: General workflow for IR spectroscopic analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity[6]. Electron Ionization (EI) is a common technique for this purpose.

Predicted Mass Spectrum (EI)

-

Molecular Ion (M⁺): The molecular ion peak is expected at a mass-to-charge ratio (m/z) of 178, corresponding to the molecular weight of C₁₁H₁₄S.

-

Major Fragments: Fragmentation in mass spectrometry often occurs through the loss of stable neutral fragments or the formation of stable carbocations[7]. A primary fragmentation pathway for 4,4-Dimethylthiochroman is the loss of a methyl group (•CH₃) to form a stable tertiary carbocation.

| Predicted m/z | Proposed Fragment | Notes |

| 178 | [C₁₁H₁₄S]⁺ | Molecular Ion (M⁺) |

| 163 | [M - CH₃]⁺ | Loss of a methyl radical, forming a stable tertiary carbocation. This is expected to be a major peak. |

| 135 | [M - C₃H₇]⁺ | Loss of a propyl radical via cleavage of the heterocyclic ring. |

digraph "Fragmentation_Pathway" { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];Parent [label="4,4-Dimethylthiochroman\n[M]⁺˙\nm/z = 178"]; Fragment1 [label="[M - CH₃]⁺\nm/z = 163"];

Parent -> Fragment1 [label="- •CH₃"]; }

Caption: Predicted primary fragmentation pathway of 4,4-Dimethylthiochroman.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer, often via a Gas Chromatography (GC) system for purification and separation.

-

Ionization: Bombard the sample with high-energy electrons (~70 eV) in the ion source.

-

Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., a quadrupole).

-

Detection: Detect the ions to generate the mass spectrum.

Integrated Spectroscopic Analysis Summary

The combination of NMR, IR, and MS provides a comprehensive and self-validating system for the structural confirmation of 4,4-Dimethylthiochroman.

| Technique | Key Information Provided |

| ¹H NMR | Confirms the presence and connectivity of aromatic, methylene, and methyl protons. |

| ¹³C NMR | Identifies all unique carbon environments, including the quaternary C4 carbon. |

| IR | Verifies the presence of aromatic and aliphatic C-H bonds and the absence of other key functional groups (e.g., C=O, O-H). |

| MS | Confirms the molecular weight (m/z 178) and a logical fragmentation pattern (loss of CH₃ to m/z 163). |

This integrated approach ensures a high degree of confidence in the structural assignment of 4,4-Dimethylthiochroman, providing a solid foundation for its use in research and development.

References

-

PubChem. 4,4-Dimethylthiochroman. National Center for Biotechnology Information. Available from: [Link]

- Google Patents. Process for the preparation of 4,4-dimethyl-6-ethynylthiochroman.

-

SpectraBase. THIOCHROMAN-4-OXIM. Wiley-VCH GmbH. Available from: [Link]

-

Chemistry LibreTexts. 20.3: Predicting a 1H-NMR Spectrum From The Structure. Available from: [Link]

-

PROSPRE. 1H NMR Predictor. The Metabolomics Innovation Centre. Available from: [Link]

-

ResearchGate. 1H NMR and 13C NMR chemical shifts for the SCH2 group of the S-alkylated derivatives 4b-l. Available from: [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. Available from: [Link]

-

NMRS.io. 13C | THF-d8 | NMR Chemical Shifts. Available from: [Link]

-

University of Colorado Boulder. 13-C NMR Chemical Shift Table. Available from: [Link]

-

MDPI. Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. Available from: [Link]

- Google Patents. Tazarotene with low dimer impurity for treating acne or psoriasis.

-

NMRDB.org. Predict 1H proton NMR spectra. Available from: [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available from: [Link]

-

Journal of Chemical Education. Infrared Spectroscopic Analysis of Linkage Isomerism in Metal−Thiocyanate Complexes. Available from: [Link]

-

YouTube. common fragmentation mechanisms in mass spectrometry. ChemHelp ASAP. Available from: [Link]

-

Preprints.org. One-Pot Synthesis of Thiochromone and It's Derivatives. Available from: [Link]

-

Chemaxon. NMR Predictor. Available from: [Link]

-

Wikipedia. Fragmentation (mass spectrometry). Available from: [Link]

-

National Center for Biotechnology Information. Synthesis and Evaluation of Thiochroman-4-One Derivatives as Potential Leishmanicidal Agents. Available from: [Link]

-

YouTube. Fragmentation in Mass Spectrometry. The Organic Chemistry Tutor. Available from: [Link]

-

MDPI. One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids. Available from: [Link]

-

National Center for Biotechnology Information. Synthesis and Evaluation of Novel 2,2-Dimethylthiochromanones as Anti-Leishmanial Agents. Available from: [Link]

-

National Center for Biotechnology Information. Vibrational Spectroscopy of Phytochromes. Available from: [Link]

-

ResearchGate. (PDF) Thiochroman-4-ones: Synthesis and reactions. Available from: [Link]

-

YouTube. Mass Spectrometry Fragmentation Part 1. Knowbee Tutoring. Available from: [Link]

-

Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. Available from: [Link]

-

Khan Academy. Introduction to infrared spectroscopy. Available from: [Link]

-

Compound Interest. Analytical Chemistry – Infrared (IR) Spectroscopy. Available from: [Link]

-

KGROUP. NMR Chemical Shifts of Trace Impurities. University of Washington. Available from: [Link]

-

ResearchGate. ChemInform Abstract: Synthesis of (S)(-)-4,4-Dimethyl-6-phenyl-tetrahydro-pyran-2-one. Available from: [Link]

Sources

- 1. 4,4-Dimethylthiochroman | C11H14S | CID 11019430 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 6-Ethynyl-4,4-dimethylthiochroman | 118292-06-1 [chemicalbook.com]

- 3. organicchemistrydata.org [organicchemistrydata.org]

- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 5. compoundchem.com [compoundchem.com]

- 6. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 7. youtube.com [youtube.com]

An In-depth Technical Guide to 4,4-Dimethylthiochroman: Properties, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4-Dimethylthiochroman, a heterocyclic compound belonging to the thiochroman family, serves as a crucial intermediate in the synthesis of various organic molecules, most notably in the pharmaceutical industry. Its structural motif is a key component of the third-generation retinoid drug, Tazarotene, which is utilized in the topical treatment of psoriasis and acne.[1][2] This guide provides a comprehensive overview of the physical and chemical properties of 4,4-Dimethylthiochroman, detailed synthesis protocols, and in-depth analysis of its spectral data. The information presented herein is intended to support researchers and drug development professionals in their understanding and utilization of this important synthetic building block.

Molecular Structure and Identification

The foundational step in understanding the properties of any chemical entity is a thorough characterization of its molecular structure.

Chemical Structure:

Caption: 2D Chemical Structure of 4,4-Dimethylthiochroman.

Systematic Identification:

| Identifier | Value | Source |

| IUPAC Name | 4,4-dimethyl-3,4-dihydro-2H-1-benzothiopyran | [3] |

| CAS Number | 66165-06-8 | [3] |

| Molecular Formula | C₁₁H₁₄S | [3] |

| Molecular Weight | 178.30 g/mol | [3] |

| InChI | InChI=1S/C11H14S/c1-11(2)7-8-12-10-6-4-3-5-9(10)11/h3-6H,7-8H2,1-2H3 | [3] |

| SMILES | CC1(CCSC2=CC=CC=C21)C | [3] |

Physical Properties

While specific experimental data for some physical properties of 4,4-Dimethylthiochroman are not widely published, known values for closely related compounds and general chemical principles provide a strong basis for estimation. The physical state is typically a pale yellow oil.[4]

| Property | Value/Description | Notes |

| Appearance | Pale yellow oil | Based on descriptions of its use in synthesis.[4] |

| Boiling Point | ~150 °C at 0.7 mm Hg | This is the distillation temperature reported for the purification of the subsequent acylated product, suggesting a similar or slightly lower boiling point for 4,4-Dimethylthiochroman under vacuum.[4] The boiling point of the related 6-ethynyl-4,4-dimethylthiochroman is reported as 299.2 °C at atmospheric pressure.[5] |

| Melting Point | Not available | As it is typically handled as an oil, the melting point is likely below room temperature. |

| Solubility | Soluble in common organic solvents such as benzene, chloroform, and ethyl acetate. | Inferred from synthetic procedures where it is dissolved in these solvents.[4] |

| Density | Not available | |

| Refractive Index | Not available |

Chemical Properties and Reactivity

The chemical behavior of 4,4-Dimethylthiochroman is dictated by the interplay of its aromatic ring, the thioether linkage, and the aliphatic portion of the heterocyclic ring.

Synthesis of 4,4-Dimethylthiochroman

The most common synthetic route to 4,4-Dimethylthiochroman involves a two-step process starting from thiophenol.

Caption: General workflow for the synthesis of 4,4-Dimethylthiochroman.

Experimental Protocol: Synthesis of 4,4-Dimethylthiochroman

Step 1: Alkylation of Thiophenol

-

To a solution of thiophenol (1.0 equivalent) in a suitable solvent such as acetone, add a base like sodium hydroxide (1.1 equivalents).

-

To this mixture, add 1-bromo-3-methyl-2-butene (prenyl bromide) (1.05 equivalents) dropwise at room temperature.

-

Heat the reaction mixture to reflux and stir for 8-12 hours.

-

After cooling, remove the solvent under reduced pressure.

-

Extract the resulting phenyl-3-methylbut-2-enyl sulfide with an organic solvent like ethylene dichloride. This intermediate can often be used in the next step without further purification.

Step 2: Intramolecular Cyclization

-

To the solution of phenyl-3-methylbut-2-enyl sulfide from the previous step, add a dehydrating acid catalyst system, such as a mixture of phosphorus pentoxide (P₂O₅) and phosphoric acid (H₃PO₄).

-

Heat the reaction mixture to reflux with vigorous stirring for 8-12 hours. This effects an intramolecular Friedel-Crafts alkylation, closing the ring to form the thiochroman system.

-

Upon completion, carefully quench the reaction by pouring it into cold water.

-

Extract the product, 4,4-Dimethylthiochroman, with an organic solvent.

-

Wash the organic layer with a basic solution (e.g., sodium bicarbonate) and then with brine.

-

Dry the organic layer over a drying agent like anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification can be achieved by vacuum distillation.

Reactivity: Electrophilic Aromatic Substitution

The benzene ring of 4,4-Dimethylthiochroman is susceptible to electrophilic aromatic substitution. A key reaction in its utility as a synthetic intermediate is the Friedel-Crafts acylation.

Friedel-Crafts Acylation:

In the presence of a Lewis acid catalyst such as tin(IV) chloride (SnCl₄) or aluminum chloride (AlCl₃), 4,4-Dimethylthiochroman reacts with an acylating agent like acetyl chloride to introduce an acetyl group onto the aromatic ring, typically at the 6-position due to the directing effects of the thioether and the steric hindrance at other positions.[4]

Caption: Friedel-Crafts acylation of 4,4-Dimethylthiochroman.

Experimental Protocol: Synthesis of 6-Acetyl-4,4-dimethylthiochroman [4]

-

Dissolve 4,4-Dimethylthiochroman (1.0 equivalent) and acetyl chloride (1.07 equivalents) in a dry, inert solvent such as benzene.

-

Cool the solution in an ice bath.

-

Add tin(IV) chloride (1.28 equivalents) dropwise to the cooled solution.

-

Allow the mixture to stir at room temperature for 12 hours.

-

Quench the reaction by adding water and concentrated hydrochloric acid, then heat to reflux for 30 minutes.

-

After cooling, separate the organic layer.

-

Wash the organic layer sequentially with a 5% sodium carbonate solution, water, and saturated sodium chloride solution.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.

-

Purify the residue by flash chromatography followed by Kugelrohr distillation to obtain 6-acetyl-4,4-dimethylthiochroman as a pale yellow oil.[4]

Spectroscopic Characterization

Spectroscopic analysis is essential for the structural elucidation and purity assessment of 4,4-Dimethylthiochroman.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) - Expected Signals:

-

Aromatic Protons (δ 6.8-7.5 ppm): The four protons on the benzene ring will appear as a complex multiplet in this region.

-

Methylene Protons (δ ~3.0 ppm and δ ~1.9 ppm): The two methylene groups in the heterocyclic ring (-CH₂-S- and -CH₂-C(CH₃)₂-) will likely appear as triplets or complex multiplets. The protons adjacent to the sulfur atom are expected to be shifted further downfield.

-

Methyl Protons (δ ~1.3 ppm): The two equivalent methyl groups at the C4 position will give rise to a sharp singlet, integrating to six protons.

¹³C NMR (Carbon-13 NMR) - Expected Signals:

Based on data from related thiochromanones, the following approximate chemical shifts can be anticipated[6]:

-

Aromatic Carbons (δ 120-140 ppm): Six signals are expected for the aromatic carbons, with the carbon attached to the sulfur appearing at the lower end of this range and the quaternary carbon of the benzene ring fused to the heterocyclic ring appearing at the higher end.

-

Quaternary Carbon (C4) (δ ~35-45 ppm): The carbon atom bearing the two methyl groups.

-

Methylene Carbons (δ ~25-40 ppm): Two signals for the two methylene carbons in the heterocyclic ring.

-

Methyl Carbons (δ ~25-30 ppm): A single signal for the two equivalent methyl groups.

Infrared (IR) Spectroscopy

The IR spectrum of 4,4-Dimethylthiochroman is expected to show characteristic absorption bands for its functional groups. The PubChem database indicates the availability of a vapor phase IR spectrum.[3]

Expected IR Absorption Bands:

-

C-H Stretching (Aromatic): ~3000-3100 cm⁻¹

-

C-H Stretching (Aliphatic): ~2850-2960 cm⁻¹

-

C=C Stretching (Aromatic): ~1450-1600 cm⁻¹

-

C-S Stretching: ~600-800 cm⁻¹

Mass Spectrometry (MS)

Gas chromatography-mass spectrometry (GC-MS) data is available on PubChem.[3] The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 178. The fragmentation pattern would likely involve the loss of methyl groups and cleavage of the heterocyclic ring.

Applications in Drug Development

The primary and most well-documented application of 4,4-Dimethylthiochroman is as a key intermediate in the synthesis of Tazarotene.[1] Tazarotene is a prodrug that is converted in vivo to its active form, tazarotenic acid.[1] Tazarotenic acid is a retinoid that selectively binds to retinoic acid receptors (RARs), leading to the modulation of gene expression involved in cell proliferation and inflammation.[1]

The synthesis of Tazarotene involves the Friedel-Crafts acylation of 4,4-Dimethylthiochroman, followed by further chemical transformations to introduce the ethynyl nicotinate side chain. The thiochroman moiety is a critical part of the final drug molecule, contributing to its overall shape and electronic properties, which are essential for its biological activity.

While there is limited information on the specific biological activities of 4,4-Dimethylthiochroman itself, the broader class of thiochromans has been investigated for a range of pharmacological properties, including antimicrobial and anticancer activities.[7] This suggests that derivatives of 4,4-Dimethylthiochroman could be of interest for further investigation in drug discovery programs.

Safety and Handling

As with any chemical, appropriate safety precautions should be taken when handling 4,4-Dimethylthiochroman. It is advisable to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) from the supplier.

Conclusion

4,4-Dimethylthiochroman is a valuable synthetic intermediate with a significant role in the pharmaceutical industry, particularly in the production of the retinoid drug Tazarotene. This guide has provided a detailed overview of its physical and chemical properties, a practical guide to its synthesis and key reactions, and an analysis of its expected spectroscopic characteristics. A deeper understanding of this compound's properties and reactivity is crucial for chemists and researchers involved in the synthesis of Tazarotene and the exploration of new thiochroman-based therapeutic agents. Further experimental determination of its physical properties and a comprehensive study of its own biological activity could open new avenues for its application in drug discovery and development.

References

-

PrepChem. Synthesis of 4,4-Dimethyl-6-acetylthiochroman. Available from: [Link]

-

Chauhan, M. S., & Still, I. W. J. (1975). ¹³C nuclear magnetic resonance spectra of organic sulfur compounds: cyclic sulfides, sulfoxides, sulfones, and thiones. Canadian Journal of Chemistry, 53(19), 2880-2889. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 11019430, 4,4-Dimethylthiochroman. Available from: [Link].

-

MySkinRecipes. 6-Ethynyl-4,4-dimethylthiochroman. Available from: [Link]

-

Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129-153. Available from: [Link]

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 147525, Tazarotenic acid. Available from: [Link].

-

University of Wisconsin-Madison, Department of Chemistry. NMR Spectroscopy :: 13C NMR Chemical Shifts. Available from: [Link]

-

Gregory, G. H., & Nudelman, A. (2016). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 35(20), 3355-3360. Available from: [Link]

-

ResearchGate. 1H-NMR spectral data: the chemical shift values (δH, ppm) with coupling constants (J, Hz). Available from: [Link]

-

Chemistry Steps. 13C Carbon NMR Spectroscopy. Available from: [Link]

-

SpectraBase. 4,4'-Ddd - Optional[1H NMR] - Chemical Shifts. Available from: [Link]

-

University of Wisconsin-Madison, Department of Chemistry. NMR Spectroscopy :: 1H NMR Chemical Shifts. Available from: [Link]

-

O'Dowd, B., et al. (2021). Synthesis and Evaluation of Novel 2,2-Dimethylthiochromanones as Anti-Leishmanial Agents. Molecules, 26(8), 2205. Available from: [Link]

-

Płotka-Wasylka, J., et al. (2021). Biological Evaluation and Molecular Docking Studies of Novel 1,3,4-Oxadiazole Derivatives of 4,6-Dimethyl-2-sulfanylpyridine-3-carboxamide. Molecules, 26(11), 3195. Available from: [Link]

-

Chemistry LibreTexts. 6.2B: Step-by-Step Procedures for Boiling Point Determination. Available from: [Link]

-

Galdino, P. M., et al. (2020). One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids. Molecules, 25(22), 5393. Available from: [Link]

-

Chemistry Steps. 13C Carbon NMR Spectroscopy. Available from: [Link]

-

Al-Masoudi, N. A., & Al-Salihi, N. J. (2019). Synthesis, spectroscopic characterization and powder XRD study of 4-(5-(ethylthio)-1,3,4-oxadiazole-2-yl) aniline. Journal of Physics: Conference Series, 1234, 012061. Available from: [Link]

-

Williams, H. B., et al. (1964). Synthesis and spectral characteristics of 4,4'-dimethoxythiobenzophenone. Analytica Chimica Acta, 31, 290-292. Available from: [Link]

-

Burdick & Jackson. Refractive Index. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 5381, Tazarotene. Available from: [Link].

-

Khan, S. R., Lunge, M. S., & Tayade, D. T. (2024). Studies in the Measurements of Refractive Index of Substituted Thio- Carbamidonapthols In 100% & 90% Binary Mixtures. Asian Journal of Pharmaceutical Research and Development, 12(1), 15-18. Available from: [Link]

-

de Silva, A. P., & Moody, T. S. (2009). Synthesis and spectroscopy of coumarin derivatives for saxitoxin detection. Journal of Materials Chemistry, 19(44), 8345-8352. Available from: [Link]

-

Li, Y., et al. (2009). Solubility of Tobramycin in Methanol, Ethanol, Dimethyl Sulfoxide, and N,N-Dimethylformamide. Journal of Chemical & Engineering Data, 54(4), 1333-1334. Available from: [Link]

-

Stresser, D. M., et al. (2000). Effect of methanol, ethanol, dimethyl sulfoxide, and acetonitrile on in vitro activities of cDNA-expressed human cytochromes P-450. Drug metabolism and disposition, 28(12), 1440-1448. Available from: [Link]

-

Kolar, P., et al. (2016). Effects of acetone, acetonitrile, ethanol, methanol and DMSO on cytochrome P450 in rainbow trout (Oncorhynchus mykiss) hepatic microsomes. Xenobiotica, 46(2), 139-145. Available from: [Link]

-

BRANDTECH Scientific. Solvent Boiling Point Chart. Available from: [Link]

Sources

- 1. Tazarotenic acid | C19H17NO2S | CID 147525 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Tazarotene | C21H21NO2S | CID 5381 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4,4-Dimethylthiochroman | C11H14S | CID 11019430 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. prepchem.com [prepchem.com]

- 5. 6-Ethynyl-4,4-dimethylthiochroman [myskinrecipes.com]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4,4-Dimethylthiochroman: Synthesis, Characterization, and Applications

Abstract

This technical guide provides a comprehensive overview of 4,4-Dimethylthiochroman, a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. We delve into its formal nomenclature, including its definitive IUPAC name and CAS registry number, to ensure unambiguous identification. A detailed, step-by-step synthetic protocol is presented, elucidating the chemical principles that underpin the chosen methodology. Furthermore, this guide outlines a full suite of analytical techniques for the structural characterization and purity assessment of 4,4-Dimethylthiochroman, complete with expected spectroscopic signatures. The document concludes with a discussion of the compound's chemical reactivity and its established role as a key intermediate in the synthesis of high-value pharmaceutical agents, thereby highlighting its importance for researchers, scientists, and professionals in the field of drug development.

Introduction: The Thiochroman Scaffold in Modern Drug Discovery

Sulfur-containing heterocycles are a cornerstone of medicinal chemistry, prized for the unique physicochemical properties they impart to bioactive molecules.[1][2] The sulfur atom, larger and more polarizable than its oxygen analog, can modulate a molecule's electronic distribution, lipophilicity, and metabolic stability, often leading to enhanced pharmacokinetic profiles and novel biological activities.[1][2]

Among these privileged structures, the thiochroman (3,4-dihydro-2H-1-benzothiopyran) scaffold has emerged as a versatile framework in the design of therapeutic agents.[1][2] Its rigid, bicyclic structure provides a defined three-dimensional geometry for interacting with biological targets, while the presence of the sulfur heteroatom offers a site for chemical modification. Thiochroman derivatives have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This guide focuses on a specific, synthetically valuable derivative: 4,4-Dimethylthiochroman. This compound is not only a subject of academic interest but also a crucial building block in the industrial synthesis of prominent drugs, most notably the retinoid agent Tazarotene.

Nomenclature and Identification

Unambiguous identification of a chemical entity is paramount for scientific communication and regulatory compliance. This section provides the definitive nomenclature and registry information for the topic compound.

IUPAC Name

The systematic name for 4,4-Dimethylthiochroman, according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, is 4,4-dimethyl-3,4-dihydro-2H-1-benzothiopyran .[4] The name is derived by identifying the parent heterocycle (thiochroman, systematically named 3,4-dihydro-2H-1-benzothiopyran) and specifying the location of the two methyl substituents at the C4 position.

CAS Number

The Chemical Abstracts Service (CAS) has assigned the unique registry number 66165-06-8 to 4,4-Dimethylthiochroman.[4][5] This number serves as a global standard for its identification in databases, publications, and commercial catalogs.

Chemical Structure and Properties

The structural representation and key properties of 4,4-Dimethylthiochroman are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₄S | [4] |

| Molecular Weight | 178.30 g/mol | [4] |

| Canonical SMILES | CC1(CCSC2=CC=CC=C21)C | [4] |

| InChIKey | UKTQYFIDMREWNQ-UHFFFAOYSA-N | [4] |

Diagram 1: Chemical Structure of 4,4-Dimethylthiochroman

Caption: Structure of 4,4-dimethyl-3,4-dihydro-2H-1-benzothiopyran.

Synthesis of 4,4-Dimethylthiochroman

The most prevalent and industrially relevant synthesis of 4,4-Dimethylthiochroman involves a two-step process starting from thiophenol. This route is favored due to the availability of starting materials and its efficiency in constructing the thiochroman core.

Overall Synthetic Scheme

The synthesis proceeds via an initial S-alkylation of thiophenol followed by an acid-catalyzed intramolecular cyclization (a Friedel-Crafts type reaction).

Diagram 2: Synthetic Pathway to 4,4-Dimethylthiochroman

Caption: Two-step synthesis of 4,4-Dimethylthiochroman.

Step-by-Step Experimental Protocol

This protocol is a representative procedure adapted from established syntheses.

PART A: Synthesis of Phenyl-3-methylbut-2-enyl sulfide

-

Reaction Setup: To a solution of thiophenol (1.0 eq) in acetone, add a strong base such as sodium hydroxide (1.1 eq). Stir the mixture at room temperature for 30 minutes to form the sodium thiophenoxide salt.

-

S-Alkylation: To the resulting mixture, add 1-bromo-3-methyl-2-butene (prenyl bromide) (1.05 eq) dropwise. The causality here is a classic Sₙ2 reaction where the highly nucleophilic thiophenoxide anion displaces the bromide from the electrophilic prenyl bromide.

-

Reaction Monitoring & Workup: Heat the reaction mixture to reflux and monitor its progress by Thin Layer Chromatography (TLC). Upon completion, cool the mixture to room temperature and remove the acetone under reduced pressure. Partition the residue between water and an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude phenyl-3-methylbut-2-enyl sulfide is often of sufficient purity for the next step, or it can be purified by flash column chromatography.

PART B: Intramolecular Cyclization to 4,4-Dimethylthiochroman

-

Reaction Setup: Dissolve the phenyl-3-methylbut-2-enyl sulfide (1.0 eq) from Part A in a non-polar solvent like benzene or toluene.

-

Cyclization: Add a strong acid catalyst, typically a mixture of phosphorus pentoxide (P₂O₅) and phosphoric acid (H₃PO₄) or polyphosphoric acid (PPA). Heat the mixture to reflux.

-

Expertise & Experience Insight: The choice of a strong, dehydrating acid is critical. It acts as a Lewis acid to protonate the double bond, generating a tertiary carbocation. This electrophilic center is then attacked by the electron-rich aromatic ring in an intramolecular electrophilic aromatic substitution (Friedel-Crafts alkylation) to form the six-membered heterocyclic ring. The gem-dimethyl group at the benzylic position prevents subsequent rearrangements, leading to the desired product with high regioselectivity.

-

-

Reaction Monitoring & Workup: Monitor the reaction by TLC or GC-MS. Once the starting material is consumed, cool the reaction mixture and carefully quench by pouring it onto ice water.

-

Purification: Extract the product with an organic solvent. Wash the combined organic layers sequentially with saturated sodium bicarbonate solution and brine. Dry the solution over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo. The crude 4,4-Dimethylthiochroman can be purified by vacuum distillation or flash chromatography to yield a pure product.

Structural Elucidation and Characterization

A combination of spectroscopic methods is essential for the unambiguous confirmation of the structure and assessment of the purity of the synthesized 4,4-Dimethylthiochroman.

Spectroscopic Data Summary

The following table summarizes the expected spectroscopic data for 4,4-Dimethylthiochroman.

| Technique | Expected Data |

| ¹H NMR | Aromatic Protons: Multiplets in the range of δ 7.0-7.4 ppm. Methylene Protons (C2-H₂): A triplet around δ 3.0-3.2 ppm. Methylene Protons (C3-H₂): A triplet around δ 1.9-2.1 ppm. Methyl Protons (C4-(CH₃)₂): A singlet around δ 1.3-1.5 ppm integrating to 6H. |

| ¹³C NMR | Aromatic Carbons: Multiple signals in the δ 120-145 ppm region. Quaternary Carbon (C4): A signal around δ 35-40 ppm. Methylene Carbon (C2): A signal around δ 25-30 ppm. Methylene Carbon (C3): A signal around δ 35-40 ppm. Methyl Carbons (C4-CH₃): A signal around δ 28-32 ppm. |

| IR Spectroscopy | C-H (aromatic): Stretching vibrations > 3000 cm⁻¹. C-H (aliphatic): Stretching vibrations < 3000 cm⁻¹. C=C (aromatic): Stretching vibrations around 1600 and 1450 cm⁻¹. C-S Stretch: Typically weak, in the fingerprint region. |

| Mass Spectrometry | Molecular Ion (M⁺): A prominent peak at m/z = 178, corresponding to the molecular weight of C₁₁H₁₄S. Fragmentation: A significant fragment at m/z = 163, corresponding to the loss of a methyl group ([M-15]⁺). |

Note: Specific chemical shifts in NMR are dependent on the solvent used.[6] The data presented are typical values.

Analytical Workflow

Diagram 3: Analytical Workflow for Compound Characterization

Caption: A self-validating workflow for chemical analysis.

Chemical Reactivity and Applications

The utility of 4,4-Dimethylthiochroman in drug development stems from its defined reactivity, which allows for precise functionalization.

Reactivity Profile

-

Electrophilic Aromatic Substitution: The benzene ring of the thiochroman system is activated towards electrophilic substitution. The sulfur atom is an ortho-, para-director. Friedel-Crafts acylation, for example, is a common reaction used to introduce functional groups at the C6 position, which is sterically accessible and electronically favored. This is a key step in the synthesis of Tazarotene precursors.

-

Oxidation of the Sulfur Atom: The sulfide moiety can be selectively oxidized to the corresponding sulfoxide or sulfone using reagents like m-CPBA or hydrogen peroxide. This modification can significantly alter the compound's polarity, hydrogen bonding capacity, and biological activity, offering a route to analog synthesis.[3]

-

Reactions at the Benzylic Position: While the C4 position is quaternized in this specific molecule, other thiochromans can undergo reactions at benzylic positions, but this is not applicable here.

Application as a Pharmaceutical Intermediate

The primary and most well-documented application of 4,4-Dimethylthiochroman is as a key intermediate in the synthesis of Tazarotene . Tazarotene is a third-generation topical retinoid sold under brand names like Tazorac® and is used to treat psoriasis, acne, and photodamaged skin.

The synthesis of Tazarotene involves the Friedel-Crafts acylation of 4,4-Dimethylthiochroman at the 6-position, followed by further transformations to install the ethynyl-nicotinate side chain. The thiochroman core is essential for the drug's receptor selectivity and overall therapeutic profile.

Conclusion

4,4-Dimethylthiochroman is a structurally important heterocyclic compound with a well-defined synthetic pathway and clear utility in the pharmaceutical industry. Its IUPAC name, 4,4-dimethyl-3,4-dihydro-2H-1-benzothiopyran , and CAS number, 66165-06-8 , provide unambiguous identification. The synthetic route from thiophenol is robust and scalable, relying on fundamental organic reactions. Its structure can be confidently confirmed using a standard suite of spectroscopic techniques. The reactivity of the thiochroman core, particularly its susceptibility to electrophilic aromatic substitution, makes it an ideal scaffold for building more complex molecules like Tazarotene. This guide has provided the foundational knowledge required for researchers and drug development professionals to synthesize, characterize, and utilize this valuable chemical entity.

References

- Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights. RSC Medicinal Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2024/md/d4md00995a]

- Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights. RSC Medicinal Chemistry. [URL: https://doi.org/10.1039/D4MD00995A]

- 4,4-Dimethylthiochroman. PubChem, National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/11019430]

- Recent Developments in Thiochromene Chemistry. ResearchGate. [URL: https://www.researchgate.net/publication/382103504_Recent_Developments_in_Thiochromene_Chemistry]

- Synthesis of p-(3,4-dihydro-4,4-dimethyl-2H-1-benzothiopyran-7-carboxamido)benzoic acid. PrepChem. [URL: https://www.prepchem.com/synthesis-of-p-3-4-dihydro-4-4-dimethyl-2h-1-benzothiopyran-7-carboxamido-benzoic-acid]

- Thiocoumarins: From the Synthesis to the Biological Applications. Molecules. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9370857/]

- Discovery of Thiochroman and Chroman Derivatives as Pure Antiestrogens and Their Structure-Activity Relationship. Bioorganic & Medicinal Chemistry. [URL: https://pubmed.ncbi.nlm.nih.gov/16580210/]

- NMR Chemical Shifts of Impurities. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/technical-documents/technical-article/analytical-chemistry/nmr/nmr-chemical-shifts-of-impurities]

- An Efficient Synthesis of 4-Mono- and 4,4-Di-substituted 3,4-Dihydro-2H-1-benzothiopyran 1,1-Dioxides by LDA-Mediated Cyclization of o-(Methylsulfonyl)styrenes. ResearchGate. [URL: https://www.researchgate.

- Infrared Spectroscopic Analysis of Linkage Isomerism in Metal−Thiocyanate Complexes. Journal of Chemical Education. [URL: https://www.researchgate.

- NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info. [URL: https://www.organic-chemistry.org/spectral/nmr/nmr-h.shtml]

- 4,4-DIMETHYL-THIOCHROMAN. ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB0871146.htm]

Sources

- 1. Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00995A [pubs.rsc.org]

- 3. Discovery of thiochroman and chroman derivatives as pure antiestrogens and their structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 4,4-Dimethylthiochroman | C11H14S | CID 11019430 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4,4-DIMETHYL-THIOCHROMAN | 66165-06-8 [chemicalbook.com]

- 6. NMR Chemical Shifts of Impurities [sigmaaldrich.com]

A Comprehensive Technical Guide to the Biological Activity of 4,4-Dimethylthiochroman and Its Derivatives

Executive Summary

The thiochroman scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant biological activities. This guide provides an in-depth technical exploration of 4,4-dimethylthiochroman and its derivatives, compounds of increasing interest in drug discovery. The gem-dimethyl substitution at the C4 position often imparts favorable pharmacokinetic properties and conformational rigidity, making this scaffold a compelling starting point for novel therapeutic development. We will dissect the synthetic strategies, delve into the diverse biological activities including anticancer, antimicrobial, and antiparasitic actions, and illuminate the underlying mechanisms and structure-activity relationships. This document is intended for researchers, medicinal chemists, and drug development professionals, offering a synthesis of current knowledge, detailed experimental protocols, and a forward-looking perspective on the therapeutic potential of this chemical class.

Chapter 1: The Thiochroman Scaffold: A Privileged Structure in Medicinal Chemistry

Introduction to the Thiochroman Core

Heterocyclic compounds containing sulfur are integral to numerous physiological processes and are a cornerstone of pharmaceutical development. Among these, the benzothiopyran (thiochroman) ring system has emerged as a versatile scaffold. Its structural similarity to the widely studied chroman framework allows it to interact with a variety of biological targets. The replacement of the oxygen atom in the chroman ring with a sulfur atom modifies the scaffold's size, lipophilicity, and hydrogen-bonding capacity, opening new avenues for molecular design and biological activity.

Significance of the 4,4-Dimethyl Substitution

The introduction of a gem-dimethyl group at the C4 position of the thiochroman ring has profound implications for a molecule's properties. This substitution can:

-

Induce a Conformationally Restricted Structure: The steric bulk of the dimethyl group locks the heterocyclic ring into a more defined conformation, which can lead to higher binding affinity and selectivity for a specific biological target.

-

Block Metabolic Oxidation: The C4 position is a potential site for metabolic oxidation. The presence of the gem-dimethyl group prevents this metabolic pathway, often leading to increased metabolic stability and a longer in vivo half-life.

-

Enhance Lipophilicity: The addition of two methyl groups increases the molecule's lipophilicity, which can improve its ability to cross cellular membranes.

These features make the 4,4-dimethylthiochroman scaffold a particularly attractive starting point for the development of potent and selective therapeutic agents.

Chapter 2: Synthesis of 4,4-Dimethylthiochroman Derivatives

General Synthetic Strategies

The synthesis of the thiochroman-4-one core, a common precursor for many derivatives, is well-established. A prevalent method involves the reaction of a substituted thiophenol with an α,β-unsaturated acid, such as 3,3-dimethylacrylic acid, in the presence of a strong acid catalyst like methanesulfonic acid. This typically proceeds via a one-pot reaction that accomplishes both the initial Michael addition of the thiol to the unsaturated acid and the subsequent intramolecular Friedel-Crafts acylation to form the cyclic ketone.[1] Further derivatization can then be achieved through modifications at the C2, C3, or aromatic ring positions.

Workflow: Synthesis of a 2,2-Dimethylthiochroman-4-one Derivative

The following diagram illustrates a common synthetic pathway for creating the core structure, which can then be further modified.

Caption: General synthesis of 2,2-dimethylthiochroman-4-ones.

Key Experimental Protocol: Synthesis of 2,2-Dimethylthiochroman-4-one (General Procedure)

This protocol is adapted from methodologies for synthesizing analogous thiochromanone derivatives.[1]

-

Reaction Setup: To a round-bottom flask, add the appropriate substituted thiophenol (1.0 eq).

-

Reagent Addition: Add 3,3-dimethylacrylic acid (1.2 eq) to the flask.

-

Catalyst and Solvent: Carefully add methanesulfonic acid, which serves as both the catalyst and solvent, in sufficient quantity to dissolve the reactants.

-

Heating: Heat the reaction mixture to 80 °C and stir for 8-12 hours.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Upon completion, cool the mixture to room temperature and pour it carefully into ice water.

-

Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with a saturated sodium bicarbonate solution, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 2,2-dimethylthiochroman-4-one.

Chapter 3: Anticancer Applications: Targeting Endocrine-Resistant Breast Cancer

A significant area of development for thiochroman derivatives is in the treatment of hormone-receptor-positive breast cancer. Certain derivatives have been identified as potent pure antiestrogens and Selective Estrogen Receptor Degraders (SERDs).

Mechanism of Action: Selective Estrogen Receptor Degraders (SERDs)

Endocrine therapies for ERα-positive breast cancer often face challenges due to acquired resistance. SERDs represent a promising strategy to overcome this by not only antagonizing the estrogen receptor (ERα) but also inducing its degradation.[2][3] Thiochroman-based SERDs bind to ERα, inducing a conformational change that marks the receptor for ubiquitination and subsequent degradation by the proteasome. This depletion of cellular ERα levels effectively shuts down the estrogen signaling pathway, inhibiting the growth of both wild-type and clinically relevant mutant ERα-expressing cancer cells.[2][3]

Caption: Mechanism of ERα degradation by thiochroman-based SERDs.

Structure-Activity Relationship (SAR) for SERD Activity

Studies have revealed critical structural features for potent antiestrogen activity in thiochroman derivatives:

-

Stereochemistry: A specific stereoisomeric configuration, the (3RS,4RS) configuration, between the C3 and C4 positions is often crucial for activity.[4]

-

C3-Methyl Group: The presence of a methyl group at the C3 position enhances estrogen receptor binding.[4]

-

Side Chain: A long alkyl side chain containing a sulfoxide moiety, often with a terminal perfluoroalkyl group, attached at the C4 position is vital for strong oral antiestrogen and ER degradation activities.[4]

Data Summary: Efficacy of Thiochroman-Based SERDs

Recent research has identified highly potent thiochroman derivatives capable of overcoming endocrine resistance.

| Compound | Target/Cell Line | Activity | Result | Reference |

| Compound 51 | Wild-type & Mutant ERα | ERα Degradation & Antagonism | Potent activity across multiple cell lines | [2][3] |

| Compound 51 | MCF-7 Tam1 Xenograft Model | Tumor Growth Suppression | Significantly suppressed tumor growth in vivo | [2][3] |

| Compound 24b | In vitro antiestrogen assay | Pure antiestrogen activity | Activity similar to Fulvestrant (ICI182,780) | [4] |

Chapter 4: Antimicrobial and Antiparasitic Activities

The thiochroman scaffold is also a fertile ground for the discovery of agents against infectious diseases.

Antifungal and Antibacterial Properties

Thiochroman-4-one derivatives have demonstrated broad-spectrum antimicrobial activity.

-

SAR Insights: The antimicrobial potency is highly dependent on the substitution pattern. For antifungal activity, electron-withdrawing groups at the C6 position of the thiochroman-4-one ring can enhance efficacy.[5] For antibacterial action against certain pathogens, a hydroxyl group at the C3 position has been found to be essential for activity.[5][6]

-

Mechanism: Some antifungal derivatives act as inhibitors of N-myristoyltransferase (NMT), a validated target for treating fungal infections.[6]

| Compound/Derivative Class | Organism | Activity | Result (MIC) | Reference |

| Thiochroman-4-one (Compound 22) | Candida albicans | Antifungal | 0.5 µg/mL | [6] |

| Spiro-indoline thiochromane (Compound 17) | Candida neoformans | Antifungal | 8 µg/mL | [6] |

| 3-hydroxythiochromen-4-one | Moraxella catarrhalis | Antibacterial | 0.5 µM | [5] |

| Thiochroman-4-one (Compound 11) | Xanthomonas oryzae (Xoo) | Antibacterial | EC₅₀ = 24 µg/mL | [6] |

Anti-leishmanial Agents

Leishmaniasis is a tropical disease caused by Leishmania parasites. Thiochroman-4-one derivatives have emerged as promising leads for new anti-leishmanial drugs.

-

Mechanism of Action: A key target for these compounds is Trypanothione Reductase (TryR), an enzyme crucial for the parasite's defense against oxidative stress.[7] By inhibiting TryR, these compounds disrupt the parasite's redox homeostasis, leading to a buildup of reactive oxygen species (ROS) and cell death. This mechanism is selective for the parasite, as humans rely on a different enzyme, glutathione reductase.

Caption: Inhibition of Trypanothione Reductase in Leishmania.

-

Key Structural Feature: The presence of a vinyl sulfone moiety on the thiochroman scaffold has been shown to be critical for high anti-leishmanial activity and low cytotoxicity.[8]

| Compound | Activity | EC₅₀ (vs. L. panamensis) | Selectivity Index (SI) | Reference |

| Vinyl Sulfone Derivative (4j) | Anti-leishmanial | < 10 µM | > 100 | [8] |

| Vinyl Sulfone Derivative (4l) | Anti-leishmanial | < 10 µM | > 100 | [8] |

| Vinyl Sulfone Derivative (32) | Anti-leishmanial | 3.24 µM | 173.24 | [6] |

Detailed Protocol: In Vitro Anti-leishmanial Assay against Intracellular Amastigotes

This protocol is a standard method for evaluating the efficacy of compounds against the clinically relevant intracellular stage of the Leishmania parasite.[6][8]

-

Cell Culture: Culture human monocyte cells (e.g., U-937) in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum and antibiotics.

-

Macrophage Differentiation: Induce differentiation of monocytes into macrophages by adding Phorbol 12-myristate 13-acetate (PMA) at a concentration of 100 ng/mL and incubating for 48 hours.

-

Parasite Infection: Infect the differentiated macrophages with stationary-phase promastigotes of L. panamensis at a macrophage-to-parasite ratio of 1:10. Incubate for 24 hours to allow for parasite internalization and transformation into amastigotes.

-

Compound Treatment: Wash the infected cells to remove extracellular parasites. Add fresh medium containing serial dilutions of the test thiochroman derivatives. Include a positive control (e.g., Amphotericin B) and a negative control (vehicle). Incubate for 72 hours.

-

Quantification of Infection: Fix the cells with methanol and stain with Giemsa stain. Determine the number of amastigotes per 100 macrophages by light microscopy.

-

Data Analysis: Calculate the 50% effective concentration (EC₅₀) by plotting the percentage of infection reduction against the compound concentration.

-

Cytotoxicity Assay: Simultaneously, evaluate the cytotoxicity of the compounds against uninfected U-937 cells using a viability assay (e.g., MTT) to determine the 50% cytotoxic concentration (CC₅₀) and calculate the Selectivity Index (SI = CC₅₀ / EC₅₀).

Chapter 5: Concluding Remarks and Future Outlook

The 4,4-dimethylthiochroman scaffold and its derivatives represent a highly versatile and promising class of compounds in drug discovery. The research highlighted in this guide demonstrates their potential to address critical unmet medical needs, from endocrine-resistant cancers to challenging infectious diseases. The inherent "drug-like" properties conferred by the gem-dimethyl group, combined with the diverse biological activities of the thiochroman core, make these compounds compelling leads for further optimization.

Future research should focus on expanding the chemical space through innovative synthetic methodologies, conducting comprehensive preclinical evaluations of lead compounds, and further elucidating their mechanisms of action to identify novel biological targets. The continued exploration of this scaffold is poised to yield the next generation of therapeutics with improved efficacy and safety profiles.

References

- Biological activities of 4H-thiochromen-4-one 1,1-dioxide derivatives against tropical disease parasites: A target-based drug design approach. PMC - NIH.

- Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights. RSC Medicinal Chemistry (RSC Publishing).

- Discovery of Thiochroman and Chroman Derivatives as Pure Antiestrogens and Their Structure-Activity Rel

- Process for the preparation of 4,4-dimethyl-6-ethynylthiochroman.

- Discovery of Thiochroman Derivatives as Potent, Oral Selective Estrogen Receptor Degraders and Antagonists for the Treatment of Endocrine-Resistant Breast Cancer.

- Discovery of Thiochroman Derivatives as Potent, Oral Selective Estrogen Receptor Degraders and Antagonists for the Treatment of Endocrine-Resistant Breast Cancer. PubMed.

- Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights. PMC - PubMed Central.

- Biotransformation of Thiochroman Derivatives Using Marine-Derived Fungi: Isolation, Characteriz

- Synthesis and Evaluation of Thiochroman-4-One Derivatives as Potential Leishmanicidal Agents. PMC - NIH.

- Synthesis and Evaluation of Novel 2,2-Dimethylthiochromanones as Anti-Leishmanial Agents. PMC - NIH.

Sources

- 1. Synthesis and Evaluation of Novel 2,2-Dimethylthiochromanones as Anti-Leishmanial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Discovery of Thiochroman Derivatives as Potent, Oral Selective Estrogen Receptor Degraders and Antagonists for the Treatment of Endocrine-Resistant Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of thiochroman and chroman derivatives as pure antiestrogens and their structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00995A [pubs.rsc.org]

- 7. Biological activities of 4H-thiochromen-4-one 1,1-dioxide derivatives against tropical disease parasites: A target-based drug design approach - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and Evaluation of Thiochroman-4-One Derivatives as Potential Leishmanicidal Agents - PMC [pmc.ncbi.nlm.nih.gov]

The Therapeutic Potential of Thiochroman Compounds: A Technical Guide for Drug Discovery Professionals

Introduction: The Thiochroman Scaffold - A Privileged Structure in Medicinal Chemistry

The relentless pursuit of novel therapeutic agents has led researchers to explore a vast chemical space. Within this landscape, heterocyclic compounds have consistently emerged as a cornerstone of drug discovery, owing to their diverse chemical properties and ability to interact with a wide array of biological targets. Among these, the thiochroman scaffold, a sulfur-containing heterocyclic motif, has garnered significant attention for its broad spectrum of pharmacological activities.[1] This technical guide provides an in-depth exploration of the therapeutic potential of thiochroman derivatives, offering insights into their mechanisms of action, structure-activity relationships (SAR), and practical methodologies for their synthesis and evaluation. Designed for researchers, scientists, and drug development professionals, this document aims to serve as a comprehensive resource to inspire and guide the development of next-generation therapeutics based on the versatile thiochroman core.

The inherent value of the thiochroman scaffold lies in the presence of the sulfur atom within the heterocyclic ring. This sulfur atom imparts unique electronic and steric properties, influencing the molecule's reactivity, metabolic stability, and binding interactions with biological macromolecules.[1] These characteristics have been harnessed to develop thiochroman derivatives with a wide range of therapeutic applications, including anticancer, anti-inflammatory, neuroprotective, antibacterial, antifungal, and antiparasitic activities.[2][3][4]

Therapeutic Applications and Mechanisms of Action

The diverse biological activities of thiochroman compounds stem from their ability to modulate various cellular signaling pathways and enzyme functions. This section will delve into the key therapeutic areas where thiochroman derivatives have shown significant promise, elucidating their underlying mechanisms of action.

Anticancer Activity: Targeting Key Oncogenic Pathways

Thiochroman derivatives have demonstrated notable potential as anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines.[3][5][6] Their anticancer effects are often mediated through the modulation of critical signaling pathways involved in cell proliferation, survival, and apoptosis.

1. Inhibition of the ERK-MAPK Signaling Pathway:

The Extracellular signal-Regulated Kinase (ERK)-Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates cell growth, differentiation, and survival.[7][8] Its aberrant activation is a hallmark of many cancers, making it an attractive target for therapeutic intervention. Certain thiochroman derivatives have been shown to inhibit this pathway, leading to the suppression of tumor cell proliferation.[9] The proposed mechanism involves the inhibition of key kinases within the cascade, such as MEK, preventing the downstream phosphorylation and activation of ERK. This, in turn, disrupts the signaling flow that promotes uncontrolled cell division.

Anti-inflammatory Properties: Inhibition of Cyclooxygenase (COX) Enzymes

Inflammation is a complex biological response implicated in a wide range of diseases. Non-steroidal anti-inflammatory drugs (NSAIDs) are commonly used to manage inflammation, and their primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes. [10][11]Thiochroman derivatives have demonstrated anti-inflammatory activity, with some compounds showing potential as COX inhibitors. [12]By inhibiting COX enzymes, these compounds can reduce the production of prostaglandins, which are key mediators of inflammation, pain, and fever.

Quantitative Data Summary

The therapeutic potential of thiochroman derivatives is underscored by their potent activity in various biological assays. The following tables summarize the reported half-maximal inhibitory concentration (IC50) and minimum inhibitory concentration (MIC) values for representative thiochroman compounds.

Table 1: Anticancer Activity of Thiochroman Derivatives (IC50 values)

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Compound A | MCF-7 (Breast) | 5.59 | [13] |

| Compound B | HCT-116 (Colon) | 5.60 | [13] |

| Compound C | PC-3 (Prostate) | 32.81 | [5] |

| Compound D | A549 (Lung) | 8.23 | [13] |

Table 2: Antifungal Activity of Thiochroman Derivatives (MIC values)

| Compound ID | Fungal Strain | MIC (µg/mL) | Reference |